5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide

Medicinal Chemistry ADMET Profiling Scaffold Selection

Choose this compound for its unique role as a discovery-phase building block. It features a privileged 1,2,4-oxadiazole carboxamide scaffold and a key 5-bromo substituent, a versatile synthetic handle for rapid Pd-catalyzed diversification via Suzuki-Miyaura coupling. This enables efficient creation of focused biaryl-furan-oxadiazole libraries, differentiating it from inert or incompatible analogs. Its measured logP of 2.304 also makes it a calibrated reference standard for assessing novel analog lipophilicity, ensuring reproducible SAR campaigns.

Molecular Formula C9H8BrN3O3
Molecular Weight 286.085
CAS No. 1207042-63-4
Cat. No. B2853875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide
CAS1207042-63-4
Molecular FormulaC9H8BrN3O3
Molecular Weight286.085
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C9H8BrN3O3/c1-5-12-8(16-13-5)4-11-9(14)6-2-3-7(10)15-6/h2-3H,4H2,1H3,(H,11,14)
InChIKeyAPGQZRUMQCJDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide (CAS 1207042-63-4): Procurement-Grade Structural and Physicochemical Baseline


5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide (CAS 1207042-63-4) is a synthetic heterocyclic small molecule (C₉H₈BrN₃O₃, MW 286.085 Da) comprising a 5-bromofuran-2-carboxamide core coupled via a methylene linker to a 3-methyl-1,2,4-oxadiazole ring [1]. The compound belongs to the 1,2,4-oxadiazole carboxamide class—a privileged scaffold in medicinal chemistry whose drug-likeness is validated by the marketed agent ataluren (Translarna™), a 1,2,4-oxadiazole-containing molecule approved for Duchenne muscular dystrophy [2]. The 5-bromo substituent on the furan ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling diversification (Suzuki–Miyaura, Stille, and related chemistries) [3]. As of the most recent database curation cycle, no discrete bioactivity data are recorded for this compound in ChEMBL or PubChem BioAssay, and it is not reported in any publications indexed in those databases [1]. This evidentiary gap underscores the compound's current positioning as a discovery-phase building block and screening-deck candidate rather than a biologically de-risked lead molecule.

Why Generic Substitution of 5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide (CAS 1207042-63-4) Fails: Structural Determinants of Differential Performance


Within the furan-oxadiazole carboxamide chemical space, three structural variables create substantial performance divergence that precludes casual analog substitution: (i) the oxadiazole regioisomer (1,2,4- vs. 1,3,4-oxadiazole) drives an order-of-magnitude difference in lipophilicity (log D) and a near two-fold difference in dipole moment (~3.5 D for 1,2,4- vs. ~1.8 D for 1,3,4-oxadiazole), which in turn governs metabolic stability, hERG inhibition propensity, and aqueous solubility [1]; (ii) the C5 substituent on the furan ring—bromo versus hydrogen, chloro, or nitro—modulates not only electronic character and steric profile but also determines synthetic tractability for downstream diversification via cross-coupling [2]; (iii) the methylene spacer between the oxadiazole and the carboxamide nitrogen influences conformational flexibility and hydrogen-bonding geometry relative to directly linked or ethylene-bridged analogs. Consequently, a procurement decision that treats any 1,2,4-oxadiazole-furan-carboxamide as interchangeable ignores data-supported differences in physicochemical and ADMET-related properties that can alter screening outcomes and lead optimization trajectories [1][2].

Quantitative Differentiation Evidence for 5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide (CAS 1207042-63-4) Versus Closest Analogs


1,2,4-Oxadiazole Regioisomer Confers Distinct Lipophilicity and Metabolic Stability Profile Versus 1,3,4-Oxadiazole Matched Pair

The 1,2,4-oxadiazole ring in the target compound imparts a fundamentally different physicochemical profile compared to the analogous 1,3,4-oxadiazole regioisomer. In a systematic matched-pair analysis conducted across the AstraZeneca compound collection, 1,2,4-oxadiazole isomers consistently exhibited an order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts [1]. This difference is rooted in divergent charge distributions: experimentally determined dipole moments in benzene solution are approximately 3.5 D for 1,2,4-oxadiazoles versus approximately 1.8 D for 1,3,4-oxadiazoles [1]. The higher lipophilicity of the 1,2,4-oxadiazole correlates with increased metabolic turnover (CYP-mediated oxidation) and elevated hERG channel inhibition risk relative to the 1,3,4-isomer; conversely, the 1,2,4-isomer may offer superior membrane permeability [1]. These regioisomer-dependent property cliffs mean that a procurement choice between a 1,2,4- and a 1,3,4-oxadiazole analog is a deliberate selection for a different ADMET risk–benefit profile, not a trivial substitution.

Medicinal Chemistry ADMET Profiling Scaffold Selection

5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Diversification Not Accessible with 5-H, 5-Cl, or 5-NO₂ Furan Analogs

The 5-position bromine atom on the furan ring of the target compound serves as a strategic synthetic handle for Suzuki–Miyaura, Stille, and related palladium-catalyzed cross-coupling reactions—a capability absent in 5-H (unsubstituted), substantially attenuated in 5-Cl (lower oxidative addition reactivity), and incompatible with 5-NO₂ analogs (catalyst poisoning and competing reduction pathways) [1][2]. This synthetic versatility has been demonstrated on closely related 5-bromofuran-2-carboxylic acid substrates, where Suzuki coupling on resin-bound intermediates proceeds to furnish biaryl products in moderate yields and excellent purities [1]. The bromine atom also serves as a heavy-atom label for X-ray crystallographic phase determination and as a mass-spectrometric isotopic signature (characteristic ¹:¹ ⁷⁹Br:⁸¹Br ratio) that facilitates metabolite identification in ADME studies. In contrast, the 5-nitro analog (N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-nitro-2-furamide, MW 252.184 Da) not only lacks cross-coupling utility but also carries a documented mutagenicity and genotoxicity liability associated with the nitrofuran pharmacophore [3], making it unsuitable for applications requiring downstream functionalization or in vivo evaluation.

Synthetic Chemistry Building Block Utility C–C Bond Formation

Predicted Physicochemical Differentiation: logP, Molecular Weight, and Lipinski Compliance Versus Nitro and Unsubstituted Analogs

The target compound (MW 286.085 Da, logP 2.304) [1] occupies a favorable position within Lipinski rule-of-five space (MW < 500, logP < 5, HBD = 1, HBA = 6), a profile it shares with the unsubstituted analog (predicted MW ≈ 252.2 Da, predicted logP ≈ 1.5–1.8). However, the nitro analog (measured MW 252.184 Da) carries a significantly lower predicted logP (≈1.3–1.5) due to the polar nitro group, which shifts it toward higher aqueous solubility but potentially reduced passive membrane permeability. The bromine atom's contribution to molecular polarizability (≈3.1 ų additional polarizability volume vs. H) also enhances potential for halogen bonding and π–π stacking interactions with aromatic protein residues—interactions that the unsubstituted and nitro analogs cannot engage to the same degree [2]. These differences, while subtle in isolation, can cumulatively influence binding kinetics, residence time, and selectivity profiles in biochemical assays.

Physicochemical Profiling Drug-Likeness Computational Chemistry

Clinical-Stage Validation of the 1,2,4-Oxadiazole Scaffold by Ataluren (Translarna™) Establishes Class-Level Developability Precedent

The 1,2,4-oxadiazole heterocycle—the core pharmacophoric element of the target compound—is clinically validated by ataluren (PTC-124, Translarna™), a 1,2,4-oxadiazole-containing small molecule that received marketing authorization for Duchenne muscular dystrophy and has advanced to Phase IV clinical investigation across multiple indications including cystic fibrosis (Phase III) [1]. Ataluren's clinical progression demonstrates that the 1,2,4-oxadiazole ring is compatible with oral bioavailability, systemic exposure, and an acceptable human safety profile—a level of validation not shared by the 1,2,3-oxadiazole or 1,2,5-oxadiazole regioisomers, which have no approved drug representatives . While ataluren's 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid structure differs substantially from the target compound's furan-carboxamide architecture, the shared 1,2,4-oxadiazole ring provides class-level evidence that this heterocycle can successfully traverse preclinical and clinical development milestones—a critical consideration for procurement in translational research programs.

Drug Development Clinical Validation Scaffold De-Risking

Evidence-Backed Application Scenarios for 5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide (CAS 1207042-63-4)


Diversifiable Building Block for Focused Kinase or Protease Inhibitor Library Synthesis via Suzuki–Miyaura Cross-Coupling

The 5-bromo substituent on the furan ring enables rapid, parallel C–C bond formation with (hetero)arylboronic acids under standard Suzuki–Miyaura conditions, generating focused libraries of biaryl-furan-oxadiazole carboxamides. This synthetic strategy has been validated on closely related 5-bromofuran-2-carboxylic acid scaffolds, where resin-bound Suzuki coupling yielded products with moderate yields and excellent purities [1]. The 1,2,4-oxadiazole ring can function as a bioisosteric replacement for ester or amide groups, potentially enhancing metabolic stability of the resulting library members [2]. This application scenario is not accessible with the 5-H, 5-Cl, or 5-NO₂ furan analogs, which either lack reactive handles or are incompatible with palladium catalysis.

Physicochemical Reference Probe for 1,2,4-Oxadiazole-Containing Screening Library Design

With a measured logP of 2.304 and MW of 286.085 Da—situated within the optimal Lipinski compliance window—the target compound can serve as a calibrated reference standard for assessing the physicochemical properties of newly synthesized 1,2,4-oxadiazole-containing analogs [3]. Its logP exceeds that of the analogous nitro derivative by approximately 0.8–1.0 log units, providing a meaningful benchmark for evaluating how substituent electronic effects modulate lipophilicity within this chemotype . Procurement for this purpose enables consistent inter-batch and inter-lot physicochemical comparisons that underpin reproducible SAR campaigns.

Competitive Displacement Probe for Halogen-Bonding Site Mapping in Structural Biology

The bromine atom at the 5-position of the furan ring can engage in halogen bonding with backbone carbonyl oxygens or side-chain carboxylates in protein binding sites—a non-canonical interaction increasingly exploited in rational drug design [4]. The compound's bromine anomalous scattering signal (f″ ≈ 1.3 e⁻ at Cu Kα) also facilitates experimental phasing in protein–ligand co-crystallography, making it a dual-purpose tool for both biophysical binding assessment and structural determination. The unsubstituted and nitro analogs lack both the halogen-bonding capability and the anomalous scattering advantage.

Negative Control or Counter-Screen Compound for Nitrofuran-Based Antibacterial Discovery Programs

Given the well-established mutagenicity and genotoxicity liabilities of the nitrofuran pharmacophore [5], the target compound—which substitutes bromine for the nitro group on the furan ring—provides a structurally matched negative control for phenotypic antibacterial screening campaigns using N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-nitro-2-furamide or related nitrofuran-oxadiazole hybrids. This application allows researchers to deconvolve antibacterial activity arising from the nitro group's bioreductive activation from activity attributable to the oxadiazole-carboxamide scaffold itself.

Quote Request

Request a Quote for 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.